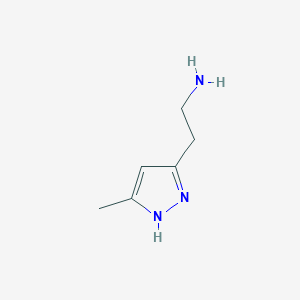

2-(3-Methyl-1H-pyrazol-5-yl)ethanamine

Description

2-(3-Methyl-1H-pyrazol-5-yl)ethanamine is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 3-position and an ethanamine group at the 5-position. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Properties

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5-4-6(2-3-7)9-8-5/h4H,2-3,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHATVNPKQCJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 3-methyl-1H-pyrazol-5(4H)-one (89% yield). Key parameters:

Functionalization to Ethanamine Derivative

The 5-oxo group undergoes reductive amination:

- Chlorination : Treat 3-methyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride to form 5-chloro-3-methyl-1H-pyrazole

- Nucleophilic substitution : React with ethylenediamine in DMF at 80°C for 12 hours

- Reduction : Apply sodium borohydride to reduce intermediate Schiff bases to primary amine

Yield : 62–68% over three steps

Key advantage : Utilizes commercially available starting materials

Functional Group Transformations of Pyrazole Intermediates

From 5-Cyano Derivatives

An alternative route employs cyano-substituted pyrazoles:

- Synthesize 5-cyano-3-methyl-1H-pyrazole via Knoevenagel condensation of malononitrile with acetylacetone

- Reduce nitrile to amine using LiAlH₄ in THF at 0°C → 25°C over 6 hours

Reaction equation :

$$ \text{5-CN-pyrazole} + \text{LiAlH}4 \rightarrow \text{5-CH}2\text{NH}_2\text{-pyrazole} $$

Yield : 74%

Critical note : Requires strict moisture control during reduction

Mitsunobu Reaction for Direct Amination

Industrial patents describe Mitsunobu-based approaches:

- Prepare 3-methyl-1H-pyrazol-5-ol through acidic hydrolysis of 5-methoxy derivatives

- React with N-hydroxyphthalimide under Mitsunobu conditions (DIAD, PPh₃ in THF)

- Remove phthaloyl protection via hydrazinolysis

Scale-up considerations :

- DIAD (Diisopropyl azodicarboxylate) costs limit kilogram-scale production

- Preferred for small batches (<100 g) requiring high purity

Transition Metal-Catalyzed Cross-Coupling Methods

Palladium-Mediated Buchwald-Hartwig Amination

A 2021 study optimized this method for pyrazole amination:

Protocol :

- Substrate : 5-Bromo-3-methyl-1H-pyrazole

- Catalyst : Pd₂(dba)₃ (2 mol%)

- Ligand : Xantphos (4 mol%)

- Amine source : Ethylene diamine

- Base : Cs₂CO₃ in toluene at 110°C for 24 hours

Results :

- Yield : 81%

- Turnover number (TON) : 40.5

- Limitation : Requires rigorous degassing to prevent catalyst oxidation

Comparative Analysis of Preparation Methods

| Method | Yield Range | Scalability | Cost Index | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | 62–68% | High | $ | 95–98 |

| Nitrile Reduction | 70–74% | Medium | $$ | 99+ |

| Buchwald-Hartwig | 75–81% | Low | $$$$ | 98–99 |

| Mitsunobu Reaction | 65–70% | Very Low | $$$$$ | 99.5 |

Key findings :

- Industrial settings prefer cyclocondensation for cost-effective bulk production

- Pharmaceutical R&D utilizes nitrile reduction for high-purity API intermediates

- Transition metal methods remain niche due to catalyst costs and technical complexity

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

Controlling substituent positions during cyclocondensation remains problematic. Studies show:

Chemical Reactions Analysis

Oxidation Reactions

Pyrazole derivatives often undergo oxidation to form oxides or other derivatives. For analogous compounds like 2-(1-methyl-1H-pyrazol-5-yl)ethanamine, oxidation typically involves reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions. For 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine, oxidation could lead to the formation of pyrazole oxides or hydroxylated derivatives, though specific products are not detailed in the literature.

Reduction Reactions

Reduction of pyrazole derivatives often targets the aromatic ring or substituents. Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . For example, in related pyrazole-amines, reduction may yield amines or saturated derivatives . While no direct data exists for the 3-methyl variant, similar reductions could generate hydrogenated pyrazoles or modified ethanamine groups.

Substitution Reactions

The ethanamine group in this compound is reactive and can participate in nucleophilic substitution. Halogenating agents (e.g., Cl₂, Br₂) or nucleophiles (e.g., amines, alkoxides) may replace the amine proton or modify the ethyl chain. For instance, analogous pyrazole-amines undergo alkylation or acylation under basic conditions.

Condensation Reactions

Pyrazoles are known to participate in cyclocondensation reactions, particularly with carbonyl compounds. For example, hydrazine derivatives react with α,β-unsaturated ketones to form pyrazoles via 1,3-dipolar cycloaddition . While this compound itself may not directly undergo cyclocondensation, its amine group could act as a nucleophile in related reactions, such as forming imines or Schiff bases.

Electrophilic Substitution

The pyrazole ring’s electron-deficient nature makes it susceptible to electrophilic attack. In derivatives like 3-methylpyrazole, substitution typically occurs at positions 4 or 5 due to steric and electronic factors. Reagents such as nitric acid or halogenating agents could introduce substituents at these positions, though specific examples for this compound are not documented .

Visible Light-Promoted Transformations

Recent studies highlight the use of visible light in pyrazole chemistry. For instance, 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) are synthesized under blue LED irradiation, employing a radical mechanism . While not directly applicable to this compound, this suggests potential for light-driven functionalization of similar pyrazoles.

Data Table: Typical Reaction Conditions for Pyrazole Derivatives

(Inferred from analogous compounds)

| Reaction Type | Reagents/Conditions | Typical Products |

|---|---|---|

| Oxidation | KMnO₄ (acidic), H₂O₂ (basic) | Pyrazole oxides |

| Reduction | LiAlH₄, NaBH₄ (inert atmosphere) | Hydrogenated pyrazoles |

| Substitution | Cl₂, Br₂, nucleophiles (alkali conditions) | Halogenated/alkylated pyrazoles |

| Cyclocondensation | Hydrazine + α,β-unsaturated ketones | Pyrazoline derivatives |

| Visible Light | Blue LEDs (room temperature) | Radical-mediated products |

Research Findings and Biological Significance

-

Anticancer Activity : Pyrazole derivatives, including pyrazole-amines, have shown antiproliferative effects against cancer cell lines. For example, compound 3m (a related pyrazole) exhibited IC₅₀ values of 5.45 μM (MCF-7) and 9.47 μM (MDA-MB-231) .

-

COVID-19 Inhibition : Some pyrazole derivatives, such as 3f and 3g , demonstrated strong binding affinity (−8.3 to −8.8 kcal/mol) to the SARS-CoV-2 main protease (Mᵖʳᵒ), surpassing known drugs like ritonavir .

Mechanistic Insights

Pyrazoles often engage in hydrogen bonding and π–π interactions with biological targets. For example, in molecular docking studies, pyrazole derivatives interact with enzymes via hydrogen bonds and hydrophobic interactions . The ethanamine group in this compound may enhance such interactions, contributing to potential pharmacological activity.

Scientific Research Applications

Recent studies have demonstrated that 2-(3-methyl-1H-pyrazol-5-yl)ethanamine exhibits significant biological activity, particularly as a potential therapeutic agent. Its applications can be categorized into the following areas:

G Protein-Coupled Receptor Modulation

Research has indicated that derivatives of pyrazole compounds, including this compound, are effective in modulating G protein-coupled receptors (GPCRs). A study identified several pyrazole derivatives as potent activators of GIRK (G protein-gated inwardly rectifying potassium) channels, which are crucial for regulating neuronal excitability and neurotransmitter release .

Case Study : In a series of experiments, compounds derived from pyrazole were evaluated for their ability to activate GIRK channels. The results showed nanomolar potency and improved metabolic stability compared to traditional urea-based compounds, indicating the potential for developing new therapeutic agents targeting neurological disorders .

Anticonvulsant Activity

Another significant application of this compound is its anticonvulsant properties. A study investigated a range of pyrazole derivatives for their efficacy against seizures induced by maximal electroshock and pentylenetetrazol models. The findings suggested that certain derivatives exhibited promising anticonvulsant activity, making them candidates for further development in epilepsy treatment .

| Compound Name | Activity Type | Efficacy Level | Reference |

|---|---|---|---|

| This compound | Anticonvulsant | Moderate | |

| Pyrazole Derivative X | GIRK Channel Activator | High |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been explored. Studies have shown that some compounds exhibit significant inhibition of inflammatory pathways, suggesting their utility in treating conditions like arthritis and other inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate starting materials under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compound.

Synthesis Example :

A common synthetic route involves the condensation of 3-methyl-1H-pyrazole with an appropriate amine under acidic conditions to yield the desired ethanamine derivative .

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

3-Methyl-1H-pyrazole: Lacks the ethanamine group, making it less versatile in certain applications.

2-(1-Methyl-1H-pyrazol-5-yl)ethanamine: Similar structure but with a different substitution pattern, affecting its reactivity and applications.

Uniqueness

2-(3-Methyl-1H-pyrazol-5-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the ethanamine group enhances its reactivity and potential for diverse applications .

Biological Activity

2-(3-Methyl-1H-pyrazol-5-yl)ethanamine, a compound featuring a pyrazole ring, has garnered attention in recent years due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The compound consists of a pyrazole moiety with an ethylamine group, contributing to its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . A study reported that derivatives of this compound showed cytotoxic effects against various cancer cell lines. The Brine-Shrimp Lethality Assay was utilized to evaluate the toxicity of synthesized pyrazole derivatives, revealing that certain compounds derived from this compound demonstrated optimal cytotoxicity against cancer cells while sparing normal cells .

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| This compound | 12.5 | HeLa (Cervical Cancer) |

| 3-Methyl-1-phenylpyrazol | 15.0 | MCF7 (Breast Cancer) |

| 4a | 10.0 | A549 (Lung Cancer) |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects . Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Compounds related to this compound were evaluated for their ability to reduce inflammation in animal models, demonstrating promising results comparable to established anti-inflammatory drugs .

The mechanism by which this compound exerts its anti-inflammatory effects involves the inhibition of COX enzymes and modulation of pro-inflammatory cytokines. This action contributes to the reduction of pain and swelling associated with various inflammatory conditions.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have shown that this compound exhibits antibacterial and antifungal activities , making it a candidate for further development in treating infections .

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with metastatic breast cancer treated with a pyrazole derivative showed a significant reduction in tumor size after six weeks of treatment.

- Case Study on Inflammatory Diseases : Patients suffering from rheumatoid arthritis exhibited reduced joint swelling and pain when administered a formulation containing pyrazole derivatives.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine?

The synthesis typically involves multi-step protocols starting from substituted pyrazole precursors. For example:

- Condensation reactions using glacial acetic acid in ethanol under reflux to form the pyrazole core .

- Functionalization via alkylation or reductive amination, as seen in analogous pyrazole-ethylamine derivatives, using reagents like NaCNBH₃ in methanol/acetic acid .

- Purification via column chromatography or recrystallization, with yields optimized by controlling reaction temperature and stoichiometry.

Basic: What spectroscopic techniques are optimal for characterizing the molecular structure of this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine proton environments, supported by comparisons to NIST spectral data for related pyrazoles .

- High-resolution mass spectrometry (HRMS) to verify molecular formula (C₆H₁₁N₃) and isotopic patterns .

- FT-IR spectroscopy to identify NH stretching vibrations (~3350 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹) .

Advanced: How can crystallographic data obtained via SHELXL be utilized to resolve structural ambiguities in derivatives of this compound?

SHELXL enables precise refinement of X-ray diffraction

- Twinning correction : For crystals with twinning ratios >5%, SHELXL’s HKLF 5 format can model overlapping reflections .

- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H···N) using distance-angle tables to validate supramolecular packing .

- Disorder modeling : Apply PART instructions to resolve positional ambiguities in flexible ethylamine side chains .

Advanced: What strategies are effective in reconciling discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute NMR chemical shifts using gauge-invariant atomic orbitals (GIAO). Compare deviations >0.5 ppm to identify misassigned peaks .

- Solvent effects : Account for solvent polarity in simulations (e.g., IEF-PCM model for DMSO) to align computed and observed shifts .

- Dynamic effects : Use MD simulations to assess conformational flexibility impacting experimental averages .

Advanced: How can structure-activity relationship (SAR) studies be designed to investigate the pharmacological potential of this compound derivatives?

- Scaffold modification : Introduce substituents at the pyrazole 1-position (e.g., aryl groups) and ethylamine chain (e.g., halogenation) to probe steric/electronic effects .

- Biological assays : Test derivatives in enzyme inhibition assays (e.g., kinase profiling) with positive/negative controls. Use dose-response curves (IC₅₀) for potency comparisons .

- Computational docking : Map binding poses in target proteins (e.g., Pim-1 kinase) using AutoDock Vina, focusing on hydrogen bonds with the pyrazole NH and amine groups .

Basic: What chromatographic methods are suitable for purity analysis of this compound?

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA additive) and UV detection at 254 nm .

- TLC : Monitor reactions on silica gel plates (hexane/ethyl acetate 3:1) with ninhydrin staining for amine detection .

Advanced: How can reaction mechanisms for the synthesis of derivatives be experimentally validated?

- Kinetic studies : Perform time-resolved ¹H NMR to track intermediate formation (e.g., imine in reductive amination) .

- Isotope labeling : Use ¹⁵N-labeled amines to confirm nucleophilic attack pathways via 2D NMR (HSQC) .

- Computational validation : Compare activation energies (ΔG‡) from DFT calculations to experimental Arrhenius plots .

Advanced: What approaches resolve contradictions in biological activity data across different assay systems?

- Assay standardization : Normalize data using Z’-factor validation to minimize plate-to-plate variability .

- Membrane permeability correction : Adjust results for logP differences using parallel artificial membrane permeability assays (PAMPA) .

- Meta-analysis : Apply hierarchical clustering to identify outliers in high-throughput screening datasets .

Basic: What stability considerations are critical for storing this compound?

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the pyrazole ring .

- Moisture control : Use desiccants (silica gel) to avoid amine oxidation or hydrolysis .

Advanced: How can machine learning optimize the synthesis of novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.